6-Cbz-3,6-diaza-bicyclo[3.2.0]heptane
Overview
Description
6-Cbz-3,6-diaza-bicyclo[3.2.0]heptane is a chemical compound with the molecular formula C13H16N2O2 and a molecular weight of 232.28 g/mol This compound is known for its unique bicyclic structure, which includes two nitrogen atoms and a carbamate group
Preparation Methods
The synthesis of 6-Cbz-3,6-diaza-bicyclo[3.2.0]heptane involves several steps. One efficient synthetic route starts with benzyl N-allyl-N-(2-hydroxyimino-ethyl)-carbamate. This compound undergoes an intramolecular [1,3]-dipolar cycloaddition, followed by a reductive ring-opening reaction, chiral resolution, and intramolecular cyclization to form the enantiomerically pure pharmacophore benzyl (1S,5S)-3,6-diaza-bicyclo[3.2.0]heptane-3-carbamate . Subsequent N-arylation with 3-bromo-5-cyanopyridine and N-Cbz deprotection with trifluoroacetic acid yields the final product .
Chemical Reactions Analysis
6-Cbz-3,6-diaza-bicyclo[3.2.0]heptane can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing compounds, while reduction can produce amines or alcohols.
Scientific Research Applications
6-Cbz-3,6-diaza-bicyclo[32
Mechanism of Action
The exact mechanism of action of 6-Cbz-3,6-diaza-bicyclo[3.2.0]heptane depends on its specific application. As a neuronal nicotinic receptor agonist, it likely interacts with the receptor’s binding site, modulating its activity and influencing neurotransmitter release. This interaction can affect various molecular pathways involved in pain perception, cognition, and other neurological functions .
Comparison with Similar Compounds
6-Cbz-3,6-diaza-bicyclo[3.2.0]heptane can be compared to other diazabicyclo compounds, such as 3,6-diaza-bicyclo[3.2.0]heptane and its derivatives. These compounds share a similar bicyclic structure but differ in their substituents and functional groups. The presence of the carbamate group in this compound imparts unique chemical properties and reactivity, making it distinct from its analogs .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and a promising candidate for drug development. Further research into its properties and applications will likely uncover even more uses for this intriguing compound.
Properties
IUPAC Name |
benzyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-13(15-8-11-6-14-7-12(11)15)17-9-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPUGWBVOYEPHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C2CN1)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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